2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a 3-cyclopropyl substituent on the pyridazinone core and a 2-methylbenzo[d]thiazol-5-yl moiety linked via an acetamide bridge. Pyridazinones are heterocyclic scaffolds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The cyclopropyl group may enhance metabolic stability and membrane permeability compared to bulkier substituents, while the benzo[d]thiazole moiety could contribute to π-π stacking interactions in target binding pockets.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-18-14-8-12(4-6-15(14)24-10)19-16(22)9-21-17(23)7-5-13(20-21)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYMWNCMIWGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-6-oxopyridazine synthesis
Reagents: : Cyclopropylamine, 2,3-dichloropyridazine.
Reaction Conditions: : Cyclopropylamine is reacted with 2,3-dichloropyridazine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions. The reaction typically occurs in a polar solvent like dimethylformamide or dimethyl sulfoxide.
Benzo[d]thiazol-5-yl acetamide synthesis
Reagents: : 2-methylbenzo[d]thiazole, acetic anhydride.
Reaction Conditions: : 2-methylbenzo[d]thiazole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve continuous flow chemistry techniques to ensure consistent product quality and yield. Optimizing reaction conditions, such as temperature, solvent, and reaction time, is crucial to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiazole moieties.
Reduction: : Reduction can occur at the pyridazine and carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridazine and benzo[d]thiazol rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conducted in the presence of suitable bases or acids, depending on the reaction type, often in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is studied for its potential in:
Chemistry: : As a precursor or intermediate in organic synthesis and material science.
Biology: : Investigated for its interactions with various biomolecules and potential as a tool in biochemical assays.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to these targets, thereby modulating their activity. The precise pathways and interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The following table summarizes structural distinctions between the target compound and analogs from the evidence:
Functional and Pharmacological Insights
Pyridazinone Core Modifications The target compound’s 3-cyclopropyl group contrasts with the 4,5-dichloro substituent in Compound 13 . Compound 13’s sulfamoylphenyl group introduces hydrogen-bonding capacity, which may improve solubility but increase molecular weight (~529 g/mol vs. ~395 g/mol for the target compound, estimated).
Heterocyclic Moieties in Acetamide Side Chains The benzo[d]thiazole in the target compound differs from the thiophene in ’s analog . Thiophene’s electron-rich nature may favor interactions with metal ions or aromatic residues, whereas benzo[d]thiazole’s planar structure could enhance DNA intercalation or kinase inhibition. Tetrazole-thio groups () are redox-active and may confer antioxidant properties, unlike the target compound’s non-redox-active acetamide bridge.
Quinoline-Based Analogs The quinoline derivatives in prioritize bulky, fused-ring systems (e.g., tetrahydrofuran-3-yl-oxy) for spatial complementarity in enzyme active sites. These compounds likely target topoisomerases or kinases, diverging from the pyridazinone scaffold’s typical applications.
Hypothetical Pharmacokinetic and Bioactivity Profiles
- Solubility : The target compound’s cyclopropyl and benzo[d]thiazole groups may reduce aqueous solubility compared to sulfamoyl-containing analogs (Compound 13) but improve blood-brain barrier penetration.
- Metabolic Stability : Cyclopropyl’s resistance to oxidative metabolism could extend half-life relative to thiophene or chloro-substituted analogs.
- Target Selectivity : Benzo[d]thiazole’s rigidity might favor kinase inhibition (e.g., JAK2 or EGFR), whereas thiophene-containing analogs () could exhibit antimicrobial activity via metal chelation .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.43 g/mol. The structure features a pyridazinone core, a cyclopropyl group, and a benzo[d]thiazole moiety, which contribute to its biological efficacy.
Research indicates that this compound may function as an enzyme inhibitor and receptor modulator . Its structural features allow it to interact with specific biological targets, potentially impacting various signaling pathways involved in disease processes such as cancer and inflammation.
Enzyme Inhibition
The compound exhibits inhibitory activity against several enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making the compound a candidate for anti-inflammatory therapies.
Receptor Modulation
Additionally, the compound may act as a modulator of certain receptors, including those involved in neurotransmission and cellular signaling. This modulation can influence physiological processes such as pain perception and immune responses.
Biological Activity Data
A summary of key biological activities observed in studies is presented in the following table:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and increased cell death rates.
- Inflammatory Disorders : A study investigating the anti-inflammatory properties showed that treatment with this compound significantly reduced levels of inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of arthritis. This suggests its potential use as a therapeutic agent for chronic inflammatory conditions.
- Antimicrobial Effects : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
